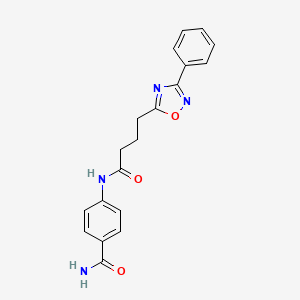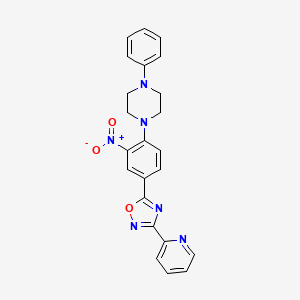
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TBOA is a glutamate transporter inhibitor, which means it can block the reuptake of glutamate, a neurotransmitter, and increase its concentration in the synaptic cleft. This property of TBOA has led to its use in a variety of scientific research applications.
Mechanism of Action
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide works by inhibiting the reuptake of glutamate, which increases its concentration in the synaptic cleft. This can lead to increased activation of glutamate receptors and altered neuronal signaling. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has been shown to be a non-competitive inhibitor of glutamate transporters, meaning it does not bind to the same site as glutamate but rather to a different site on the transporter protein.
Biochemical and Physiological Effects:
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glutamate transporters, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has been shown to inhibit the activity of other neurotransmitter transporters, including GABA and glycine transporters. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has also been shown to increase the release of dopamine in the brain. Physiologically, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide in lab experiments is its specificity for glutamate transporters, which allows for targeted manipulation of glutamate signaling. Additionally, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has a relatively long half-life, which allows for sustained effects on glutamate transporters. However, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide can also have off-target effects on other neurotransmitter transporters, which can complicate data interpretation. Additionally, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide. One area of interest is the development of more specific glutamate transporter inhibitors that do not have off-target effects on other neurotransmitter transporters. Additionally, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has shown promise as a potential treatment for epilepsy and other neurological disorders, and further research is needed to investigate its therapeutic potential. Finally, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide can be used as a tool to investigate the role of glutamate transporters in synaptic plasticity and learning and memory, and further research in this area could provide insights into the mechanisms underlying these processes.
Synthesis Methods
The synthesis of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide involves several steps, including the reaction of tert-butyl 4-(2-aminoethyl)benzoate with chloroacetyl chloride to form tert-butyl 4-(2-chloroacetyl)benzoate. This intermediate is then reacted with 5-amino-1,2,4-oxadiazole to form tert-butyl 4-(2-(5-amino-1,2,4-oxadiazol-3-yl)ethyl)benzoate. Finally, the tert-butyl group is removed by treatment with trifluoroacetic acid, and the resulting compound is reacted with 4-methoxyphenylpropanoic acid to form 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide.
Scientific Research Applications
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has been used in a variety of scientific research applications, including studies on the role of glutamate in neurological disorders such as epilepsy and stroke. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has also been used to investigate the mechanisms of action of other drugs that target glutamate transporters, such as riluzole and ceftriaxone. Additionally, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has been used in studies on the effects of glutamate transporters on synaptic plasticity and learning and memory.
properties
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-22(2,3)16-7-5-15(6-8-16)21-24-20(28-25-21)14-13-19(26)23-17-9-11-18(27-4)12-10-17/h5-12H,13-14H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQXDHVAVGZRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

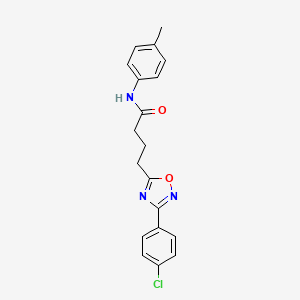

![N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B7713742.png)
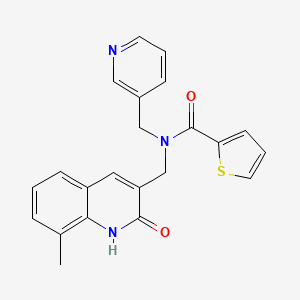
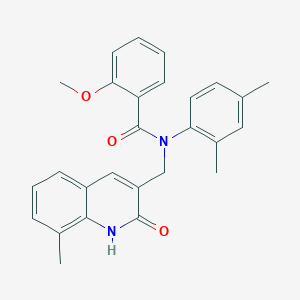

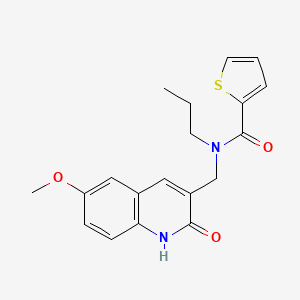
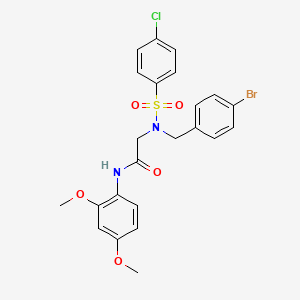

![N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713790.png)
